
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate (CAS: 1236144-51-6) is a protected azetidine derivative with the molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol . It features a four-membered azetidine ring substituted with benzyl and tert-butyl ester groups at the 1- and 3-positions, respectively. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as RAS inhibitors (e.g., Elironrasib/RMC-6291) . It is stored at 2–8°C to ensure stability and has a purity of ≥97% . Safety data indicate hazards related to skin/eye irritation (H315, H319) and toxicity if ingested (H302) .
Preparation Methods
Detailed Preparation Methods
Synthesis of 1-Benzyl-3,3-dimethoxy-azetidine Intermediate
A key intermediate, 1-benzyl-3,3-dimethoxy-azetidine, is prepared as follows:
- React 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in dimethylformamide (DMF).
- The reaction mixture is heated between 50-100 °C for 6-12 hours.
- After completion, the mixture is poured into water, extracted with ethyl acetate, dried, filtered, and concentrated.
- This yields 1-benzyl-3,3-dimethoxy-azetidine with approximately 58% yield.
This step introduces the benzyl protecting group on the nitrogen and installs the dimethoxy functionality at the 3-position of the azetidine ring, which is crucial for subsequent transformations.
Protection of the 3-Position with tert-Butoxycarbonyl Group
To obtain the tert-butyl ester at the 3-position, 1-benzyl-3,3-dimethoxy-azetidine undergoes carbamate protection:
- The intermediate is dissolved in methylene chloride.
- Triethylamine is added as a base.
- Di-tert-butyl dicarbonate (Boc2O) is added dropwise at 10-40 °C.
- The mixture is stirred for 3-4 hours, followed by aqueous workup and organic extraction.
- The product, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine, is obtained in about 91% yield.
This step installs the tert-butyl carbamate protecting group, which is stable and widely used in azetidine chemistry.
Conversion to 1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate
The final key transformation involves converting the dimethoxy groups into the dicarboxylate ester:
- The 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is dissolved in ethyl acetate.
- It is treated with 10% aqueous citric acid at 20-40 °C for 3-4 hours to hydrolyze the dimethoxy groups to ketone or carboxylate functionality.
- The reaction mixture is neutralized with saturated sodium bicarbonate solution to pH 7-8.
- After separation and extraction, the organic layer is concentrated.
- Crystallization is induced by adding hexane, heating to 40-50 °C, then cooling to 5-10 °C.
- Filtration and drying yield 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.
Although this example focuses on 1-tert-butoxycarbonyl-3-azetidinone, similar strategies apply to the preparation of this compound by varying protecting groups and reaction conditions.
Reaction Conditions and Yields Summary
Step | Reactants / Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
1. Formation of 1-benzyl-3,3-dimethoxy-azetidine | 1,3-dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3 | DMF | 50-100 | 6-12 h | 58 | Intermediate formation |
2. Boc Protection | 1-benzyl-3,3-dimethoxy-azetidine, Boc2O, Et3N | Methylene chloride | 10-40 | 3-4 h | 91 | Carbamate protection |
3. Hydrolysis and Crystallization | Boc-protected intermediate, 10% citric acid, NaHCO3 | Ethyl acetate, hexane | 20-50 (stirring), 5-10 (crystallization) | 3-4 h + crystallization | 85.4 | Conversion to azetidinone |
Analytical Data and Purification Notes
- Proton NMR (1H NMR) of the Boc-protected intermediate shows characteristic signals at δ 5.00 (singlet, 4H) and a broad signal at δ 9.88 indicating the carbamate proton.
- Purification involves extraction, drying over anhydrous sodium sulfate, filtration, concentration, and crystallization to improve purity.
- The use of environmentally unfriendly solvents like dioxane and DMSO is noted in older methods, but the described method uses more benign solvents such as ethyl acetate and methylene chloride.
Advantages and Limitations
- High yields (up to 91%) in protection steps.
- Straightforward crystallization for purification.
- Use of common reagents and solvents.
- The initial formation of the azetidine ring intermediate has moderate yield (~58%).
- Some steps require careful temperature control to avoid side reactions.
- Older methods involve solvents like dioxane and DMSO, which are less environmentally friendly.
Alternative Synthetic Routes
Other patents and literature describe variations such as:
- Oxidation of hydroxyazetidine derivatives to azetidinone using DMSO and triethylamine, though with lower yields and impurity formation.
- Use of mesylate intermediates and alkylation reactions for azetidine ring construction.
However, the method described above is considered efficient and practical for preparing this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted azetidines or benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.35 g/mol
- Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with two carboxylate groups that enhance its reactivity and biological activity.
Organic Synthesis
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules, particularly in drug development and the synthesis of agrochemicals. It is often utilized in:
- Pharmaceutical Chemistry : As an intermediate in synthesizing various therapeutic agents.
- Material Science : In the development of polymers and resins with tailored properties.
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. It has been studied for:
- Enzyme Inhibition : Research indicates it may inhibit specific enzymes, such as cysteine proteases, which are involved in various disease states. This inhibition could lead to new treatments for diseases where these enzymes play a critical role.
- Biological Probes : Used to understand enzyme mechanisms and interactions within biological systems.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals. Its unique properties make it suitable for:
- Chemical Manufacturing : Serving as a precursor to various chemical products.
- Research and Development : In laboratories focused on synthetic chemistry and drug discovery.
Data Tables
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential inhibitor of cysteine proteases |
Biological Probe | Used to study enzyme mechanisms |
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits cysteine proteases involved in cancer progression. The compound was shown to reduce enzyme activity by approximately 70% at a concentration of 10 µM.
Case Study 2: Synthesis Applications
In another research article, the compound was utilized as a key intermediate in synthesizing a novel class of anti-inflammatory drugs. The synthetic route involved several steps where the azetidine derivative was transformed into more complex structures with promising biological activities.
Mechanism of Action
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is similar to other azetidine derivatives, such as 3-benzyl 1-tert-butyl azetidine-1,3-dicarboxylate. its unique structural features, such as the presence of the benzyl group and tert-butyl group, contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine vs. Piperidine and Pyrrolidine Derivatives
The azetidine core distinguishes this compound from six-membered piperidine (e.g., 1-Benzyl 3-tert-butyl piperidine-1,3-dicarboxylate, CAS: 301180-04-1) and five-membered pyrrolidine analogs (e.g., 1-Benzyl 3-tert-butyl (3R)-pyrrolidine-1,3-dicarboxylate, OT-9060). Key differences include:
Parameter | 1-Benzyl 3-tert-butyl Azetidine-1,3-dicarboxylate | Piperidine Analog (CAS: 301180-04-1) | Pyrrolidine Analog (OT-9060) |
---|---|---|---|
Ring Size | 4-membered | 6-membered | 5-membered |
Molecular Formula | C₁₆H₂₁NO₄ | C₁₈H₂₅NO₄ | C₁₇H₂₃NO₄ |
Molecular Weight | 291.34 g/mol | 319.4 g/mol | 305.37 g/mol |
Stereochemical Flexibility | High ring strain, rigid conformation | Flexible | Moderate flexibility |
Applications | Spirocyclic drug intermediates, RAS inhibitors | General intermediates | Chiral synthesis |
The smaller azetidine ring introduces ring strain , enhancing reactivity in cycloadditions and nucleophilic substitutions compared to piperidine/pyrrolidine derivatives .
Substituent Variations in Azetidine Derivatives
Modifications at the 3-position significantly alter properties:
Compound (CAS) | 3-Position Substituent | Molecular Weight | Key Properties/Applications |
---|---|---|---|
1-Benzyl 3-tert-butyl (1236144-51-6) | tert-butyl | 291.34 | High stability, pharmaceutical use |
1-Benzyl 3-methyl (757239-60-4) | Methyl | 263.29 | Lower steric hindrance, lab-scale use |
1-(tert-butyl) 3-methyl (1346674-10-9) | Methyl | 263.29 | Intermediate for chiral amines |
1-(tert-butyl) 3-(2-oxoethyl) (1821397-76-5) | 2-Oxoethyl | 291.34 | Reactive ketone for further synthesis |
The tert-butyl group provides steric protection, improving stability during synthetic steps like coupling reactions, while methyl or oxoethyl substituents enhance solubility or reactivity .
Biological Activity
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C14H19NO4
- Molecular Weight : 265.31 g/mol
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two carboxylate groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential role as an inhibitor of cysteine proteases, which are crucial in various physiological processes and disease states.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of Cathepsin L
In a study examining the inhibitory effects on cathepsin L, researchers found that this compound exhibited significant inhibition with an IC50 value of 15.4 µM. This indicates a moderate level of potency against this enzyme, which is implicated in cancer progression and other diseases .
Case Study 2: Antiparasitic Activity
Another investigation focused on the compound's antiparasitic properties revealed that it effectively inhibited the growth of Plasmodium falciparum with an IC50 value of 35 µM. This finding suggests potential applications in treating malaria, highlighting the compound's versatility in targeting different biological systems .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate to achieve high yield and purity?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial design) to systematically vary parameters like temperature, solvent polarity, and reaction time. For example, fractional factorial designs can reduce the number of experiments while identifying critical variables impacting yield and purity. Post-synthesis, employ column chromatography or recrystallization for purification, followed by NMR and HPLC for validation .
Q. How do the steric and electronic properties of the tert-butyl group influence the compound’s stability during storage and reactions?
- Methodological Answer : The tert-butyl group’s steric bulk enhances steric protection of the azetidine ring, reducing undesired ring-opening reactions. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels can be conducted using accelerated stability testing protocols. Monitor degradation via TLC or LC-MS to correlate storage conditions with molecular integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm benzyl/tert-butyl substituents and azetidine ring geometry.
- IR Spectroscopy : Identify carbonyl stretches (C=O) from carboxylate groups (~1700–1750 cm).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Cross-reference spectral data with structurally similar compounds (e.g., tert-butyl 3-ethynylazetidine-1-carboxylate) for comparative analysis .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like Gaussian or ORCA can simulate electronic effects of substituents on reaction sites. Pair computational results with experimental kinetic studies (e.g., monitoring by in-situ FTIR) to validate predictions. Integrate machine learning models trained on reaction databases to refine predictions iteratively .
Q. What strategies resolve contradictions in experimental data when analyzing competing reaction mechanisms (e.g., nucleophilic substitution vs. ring-opening)?
- Methodological Answer :
- Isotopic Labeling : Use O or deuterated reagents to trace bond cleavage/formation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to distinguish mechanisms.
- Multivariate Analysis : Apply principal component analysis (PCA) to decouple variables (e.g., solvent effects, catalyst loading) from mechanistic outcomes. Cross-validate findings with computational transition state simulations .
Q. How can researchers design scalable protocols for this compound without compromising stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Optimize residence time and mixing efficiency to minimize side reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Scale-down Experiments : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) early .
Q. What comparative approaches evaluate the biological activity of this compound against analogs with varying substituents?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing benzyl with methyl or phenyl groups) and test in bioassays (e.g., enzyme inhibition, cytotoxicity).
- Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger.
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 3-ethynylazetidine derivatives) to identify trends in activity .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in azetidine ring functionalization?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT).
- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) to assess robustness.
- Collaborative Validation : Cross-check results with independent labs using standardized protocols .
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl azetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-17(10-13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELYSROOPOIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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